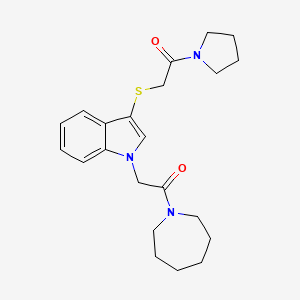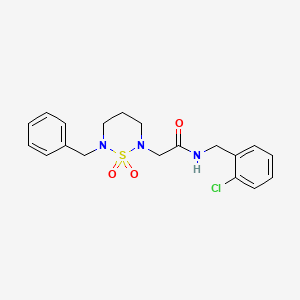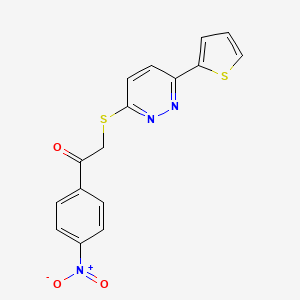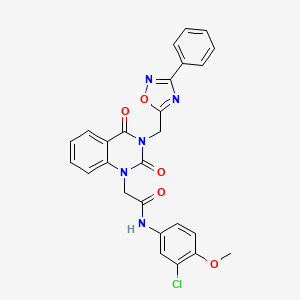![molecular formula C19H18F2N6O2 B11282030 5-amino-N-(3,4-difluorophenyl)-1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11282030.png)
5-amino-N-(3,4-difluorophenyl)-1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-AMINO-N-(3,4-DIFLUOROPHENYL)-1-{[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-N-(3,4-DIFLUOROPHENYL)-1-{[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps may include:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving azides and alkynes under copper-catalyzed conditions.
Introduction of the amino group: This step may involve the reduction of a nitro group or the substitution of a halogen with an amine.
Attachment of the difluorophenyl and dimethylphenyl groups: These steps may involve various coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
5-AMINO-N-(3,4-DIFLUOROPHENYL)-1-{[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens, nitrating agents, or sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while substitution reactions on the aromatic rings may yield halogenated or nitrated products.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes or as a potential therapeutic agent.
Medicine: As a candidate for drug development, particularly for its potential anti-inflammatory, anti-cancer, or anti-microbial properties.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 5-AMINO-N-(3,4-DIFLUOROPHENYL)-1-{[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE would depend on its specific biological target. Potential mechanisms include:
Inhibition of enzymes: The compound may bind to and inhibit the activity of specific enzymes involved in disease processes.
Interaction with receptors: The compound may bind to and modulate the activity of specific receptors on cell surfaces.
Disruption of cellular processes: The compound may interfere with key cellular processes, such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-AMINO-N-(3,4-DIFLUOROPHENYL)-1-{[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE include other triazole derivatives, such as:
Fluconazole: An antifungal agent.
Rufinamide: An anticonvulsant used to treat epilepsy.
Voriconazole: Another antifungal agent.
Uniqueness
The uniqueness of 5-AMINO-N-(3,4-DIFLUOROPHENYL)-1-{[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE lies in its specific substitution pattern and the presence of both difluorophenyl and dimethylphenyl groups, which may confer unique biological activities and chemical properties.
Properties
Molecular Formula |
C19H18F2N6O2 |
|---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
5-amino-N-(3,4-difluorophenyl)-1-[2-(2,6-dimethylanilino)-2-oxoethyl]triazole-4-carboxamide |
InChI |
InChI=1S/C19H18F2N6O2/c1-10-4-3-5-11(2)16(10)24-15(28)9-27-18(22)17(25-26-27)19(29)23-12-6-7-13(20)14(21)8-12/h3-8H,9,22H2,1-2H3,(H,23,29)(H,24,28) |
InChI Key |
ALOGFYMHROWGDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C(=C(N=N2)C(=O)NC3=CC(=C(C=C3)F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11281949.png)
![N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenoxyacetamide](/img/structure/B11281951.png)
![5-(2,5-dimethoxyphenyl)-6-((2,4-dimethylphenyl)amino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11281966.png)
![N-(2-Methoxyphenyl)-2-({3-[2-(4-methylbenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)acetamide](/img/structure/B11281970.png)
![2-[6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B11281972.png)



![3-benzyl-2-((2-morpholino-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11281988.png)
![2-[(2-Chlorophenyl)methyl]-6-(4-ethylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B11282001.png)

![N-(4-Acetylphenyl)-2-{[6-(2-acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide](/img/structure/B11282008.png)
![3-(4-methoxybenzyl)-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11282016.png)
![1-[3-(4-Bromophenyl)-1H-pyrazole-5-carbonyl]-4-(4-chlorophenyl)piperazine](/img/structure/B11282021.png)
